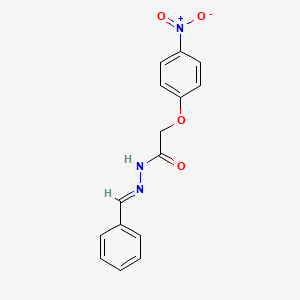
N'-Benzylidene-2-(4-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide is a chemical compound with the molecular formula C15H13N3O4 and a molecular weight of 299.289 g/mol This compound is known for its unique structure, which includes a benzylidene group, a nitrophenoxy group, and an acetohydrazide moiety
Preparation Methods
The synthesis of N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide typically involves the reaction of 4-nitrophenoxyacetic acid hydrazide with benzaldehyde under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating certain diseases.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and preventing substrate access .
Comparison with Similar Compounds
N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide: This compound has a similar structure but includes a benzyloxy group, which may confer different chemical and biological properties.
N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide:
Properties
CAS No. |
92555-13-0 |
|---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H13N3O4/c19-15(17-16-10-12-4-2-1-3-5-12)11-22-14-8-6-13(7-9-14)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+ |
InChI Key |
UDVKUGPRSMTULL-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















